molecular formula C8H16O4 B3193913 [5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol CAS No. 770-74-1

[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanol

Cat. No. B3193913
CAS RN: 770-74-1
M. Wt: 176.21 g/mol
InChI Key: RECJHOHNSXVBQN-UHFFFAOYSA-N
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Patent
US06300458B1

Procedure details

Pentaerythritol (50 g, 0.36 mol) and p-toluenesulfonic acid monohydrate (0.61 g) were dissolved in 500 ml N,N-dimethylformamide (DMF, dried by molecular sieve at room temperature) at about 80° C., and then the mixture was allowed to cool undisturbed. When the solution cooled to about 40° C., stirring was started and 55.4 ml 2,2-dimethoxypropane (0.36 mol) was added. After 24 hours of stirring at room temperature, the solution was stirred at room temperature with 9.0 g of base treated DOWEX 1XZ-100 ion-exchange resin for 1 hour, filtered and then the solvent was evaporated under reduced pressure at 85° C. The base treated DOWEX 1XZ-100 ion exchange was prepared by washing 30 g. twice with 200 ml of deionized water, then washed with 300 ml of 4% aq. NaOH and then washed three times with 200 ml of water, filtered and then air-dried in a hood. After the treatment with this resin as noted above, the dry product was ground and extracted (Soxhlet), first with light petroleum ether (b.p. 40-60° C.) for 6 hours, then with diethyl ether for 12 hours, collected and dried. Yield: White crystals (40.0 g, 61.9%). M.P. 124.5°-125.5° C.; 11H-NMR (300 MHz, DMSO-d6) 1.28 ppm (s, 6H), 3.34 ppm (d, J=5.7 Hz, 4H), 3.58 ppm (s, 4H), 4.47 ppm (t, J=5.4 Hz, 2H);
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
base
Quantity
9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].O.[C:11]1(C)[CH:16]=CC(S(O)(=O)=O)=C[CH:12]=1.COC(OC)(C)C>CN(C)C=O>[CH3:12][C:11]1([CH3:16])[O:5][CH2:4][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:2][O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
0.61 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
55.4 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
base
Quantity
9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool undisturbed
STIRRING
Type
STIRRING
Details
After 24 hours of stirring at room temperature
Duration
24 h
ADDITION
Type
ADDITION
Details
treated DOWEX 1XZ-100 ion-exchange resin for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure at 85° C
ADDITION
Type
ADDITION
Details
The base treated DOWEX 1XZ-100 ion exchange
CUSTOM
Type
CUSTOM
Details
was prepared
WASH
Type
WASH
Details
by washing 30 g
WASH
Type
WASH
Details
twice with 200 ml of deionized water, then washed with 300 ml of 4% aq. NaOH
WASH
Type
WASH
Details
washed three times with 200 ml of water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air-dried in a hood
EXTRACTION
Type
EXTRACTION
Details
extracted (Soxhlet)
WAIT
Type
WAIT
Details
with diethyl ether for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CC1(OCC(CO1)(CO)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.